1-(4-Acetylphenyl)imidazolidin-2-one

概要

説明

1-(4-Acetylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a 4-acetylphenyl group. It is a white to off-white powder that is soluble in organic solvents and has various applications in scientific research and industry.

準備方法

The synthesis of 1-(4-Acetylphenyl)imidazolidin-2-one can be achieved through several methods:

Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl-containing reagents under specific conditions.

Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination to form the imidazolidin-2-one ring.

Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized through intramolecular hydroamination to yield imidazolidin-2-ones.

Aziridine Ring Expansion: Chiral aziridines can be expanded using isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidin-2-one derivatives.

化学反応の分析

1-(4-Acetylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts like palladium and platinum .

科学的研究の応用

1-(4-Acetylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-(4-Acetylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

類似化合物との比較

1-(4-Acetylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

Imidazolidin-2-ones: These compounds share the imidazolidin-2-one core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Benzimidazolidin-2-ones: These compounds have a benzimidazolidin-2-one core and exhibit different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

1-(4-Acetylphenyl)imidazolidin-2-one, a compound characterized by its unique imidazolidinone structure, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

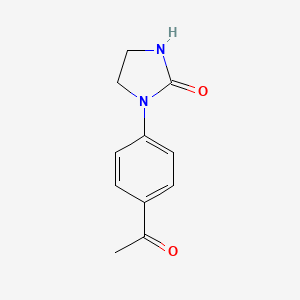

The chemical structure of this compound can be represented as follows:

This compound features an imidazolidinone ring substituted with an acetophenyl group, which is believed to contribute to its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cell Signaling Modulation : It influences various cell signaling pathways, potentially affecting gene expression and cellular responses to external stimuli.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has displayed selective toxicity towards tumor cells while sparing normal cells, which is a desirable trait in cancer therapeutics .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound exhibits high gastrointestinal absorption, suggesting effective oral bioavailability.

- Distribution : It is known to permeate biological membranes efficiently, allowing for widespread distribution in tissues.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, which may lead to the formation of active metabolites contributing to its biological effects .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

- Anticancer Research : In a study involving various cancer cell lines, this compound demonstrated marked cytotoxicity. The study reported IC50 values indicating potent anticancer activity, particularly against breast and lung cancer cell lines .

特性

IUPAC Name |

1-(4-acetylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)9-2-4-10(5-3-9)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSUMJMBUITJPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。